N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide
Description
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide is a complex organic compound that features a benzimidazole moiety linked to a pyrimidine ring via an acetamide bridge. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-18(9-13-10-20-12-21-11-13)22-15-6-2-1-5-14(15)19-23-16-7-3-4-8-17(16)24-19/h1-8,10-12H,9H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHAWVLGAXUICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CC4=CN=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide typically involves the condensation of ortho-phenylenediamine with formic acid or its equivalents to form the benzimidazole core Common reagents used in these reactions include sodium metabisulfite as an oxidizing agent and various aldehydes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole and pyrimidine derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiparasitic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase . This action disrupts the microtubule dynamics, which is crucial for cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Exhibits similar anti-inflammatory properties.
2-Phenylbenzimidazole: Known for its antimicrobial activities.
Pyrimido[1,2-a]benzimidazoles: Studied for their pharmacological use in various diseases.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide stands out due to its dual functionality, combining the pharmacological properties of both benzimidazole and pyrimidine rings. This unique structure allows it to interact with multiple molecular targets, enhancing its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
